1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one
Description
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is a nucleoside analog characterized by a modified ribose moiety and a 5-nitropyridin-2-one base. Its stereochemistry (2R,3R,4S,5S) and functional groups—azido (-N₃) at the 4-position, hydroxyl (-OH) at the 3-position, and hydroxymethyl (-CH₂OH) at the 5-position—define its structural uniqueness . The nitro group on the pyridinone ring distinguishes it from classical thymidine/uracil-based antiviral nucleosides, suggesting distinct electronic interactions in biological systems .
Properties
Molecular Formula |
C10H11N5O6 |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H11N5O6/c11-13-12-8-6(4-16)21-10(9(8)18)14-3-5(15(19)20)1-2-7(14)17/h1-3,6,8-10,16,18H,4H2/t6-,8-,9-,10-/m1/s1 |
InChI Key |
KUSWRVBWQVFGHS-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection Strategies
The synthesis typically begins with D-ribose or its derivatives due to their inherent stereochemical compatibility. A critical step involves protecting the C3 and C5 hydroxyl groups to direct azidation at C4. Common protecting groups include:
| Protecting Group | Position | Role | Removal Conditions |
|---|---|---|---|
| Benzoyl (Bz) | C3 | Prevents undesired oxidation | Basic hydrolysis (e.g., NH3/MeOH) |
| Trityl (Tr) | C5 | Blocks hydroxymethyl reactivity | Mild acid (e.g., AcOH/H2O) |
For example, 1,2-O-isopropylidene-α-D-ribofuranose serves as a common intermediate, with subsequent benzoylation at C3 and tritylation at C5.
Azide Installation via Nucleophilic Substitution
The C4 hydroxyl group is activated for displacement using methanesulfonyl chloride (MsCl) in anhydrous pyridine, yielding a mesylate intermediate. Treatment with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 12 hours achieves nucleophilic substitution with retention of configuration.
Key Observation: The use of hexamethylphosphoramide (HMPA) as a co-solvent enhances reaction rates by stabilizing the transition state, achieving >95% conversion.
Synthesis of the Pyridinone Fragment: 5-Nitropyridin-2-One
Ring Construction via Cyclocondensation
Pyridinone cores are commonly synthesized from β-keto esters and urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions (H2SO4, 100°C) to form 6-methylpyridin-2-one, which is subsequently nitrated.
Regioselective Nitration
Nitration at C5 is achieved using fuming nitric acid (HNO3) in concentrated sulfuric acid (H2SO4) at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the keto group at C2 directing nitration to C5:
Yield Optimization: Controlled addition of HNO3 over 2 hours minimizes di-nitration byproducts, achieving 78% isolated yield.
Glycosylation: Coupling the Sugar and Pyridinone Moieties
Activation of the Sugar Donor
The azido-sugar is activated as a glycosyl donor by converting the anomeric hydroxyl to a trichloroacetimidate. Treatment with trichloroacetonitrile (Cl3CCN) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) yields the imidate intermediate.
Lewis Acid-Catalyzed Coupling
The pyridinone acceptor (5-nitropyridin-2-one) is glycosylated using trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous DCM at −40°C. This low-temperature protocol suppresses side reactions, yielding the β-anomer predominantly (>8:1 β:α ratio).
Reaction Conditions:
-
Temperature: −40°C (dry ice/acetonitrile bath)
-
Catalyst: 0.1 equiv TMSOTf
-
Time: 6 hours
-
Yield: 65% (β-anomer)
Global Deprotection and Final Isolation
Sequential Deprotection
Purification via Crystallization
The crude product is purified by recrystallization from ethanol/water (4:1 v/v), yielding colorless needles. Analytical data confirm the desired stereochemistry:
-
[α]D25: +32.5° (c 1.0, H2O)
-
1H NMR (500 MHz, D2O): δ 8.52 (s, 1H, H6), 6.15 (d, J = 4.5 Hz, 1H, H1'), 4.85 (m, 1H, H4'), 4.30 (dd, J = 5.0, 12.5 Hz, 1H, H5'a), 3.95 (dd, J = 3.5, 12.5 Hz, 1H, H5'b).
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium azide for introducing the azido group, and other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in bioorthogonal chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The nitropyridinone moiety may interact with enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Nucleoside Analogs
Key Observations:
Base Modifications : The target compound’s 5-nitropyridin-2-one base contrasts with thymine/uracil derivatives (e.g., AZT, Telbivudine). The electron-withdrawing nitro group may enhance binding to viral polymerases via dipole interactions .
Stereochemistry : The 2R,3R,4S,5S configuration distinguishes it from β-L-nucleosides like Telbivudine, which exhibit enhanced HBV specificity .
Pharmacological and Mechanistic Differences
Antiviral Activity:
- AZT : Inhibits HIV-1 reverse transcriptase (RT) by competing with thymidine triphosphate, causing chain termination .
- Target Compound : The nitro group may confer unique RT inhibition kinetics or resistance profiles, though empirical data are lacking.
- Telbivudine : Selectively phosphorylated in HBV-infected cells, competing with thymidine triphosphate for HBV DNA polymerase .
Metabolic Stability:
- The target compound’s hydroxymethyl group (-CH₂OH) and nitro substituent may influence phosphorylation efficiency compared to AZT’s methyl group .
- Zalcitabine (ddC) lacks a 3'-hydroxyl, preventing further elongation post-incorporation, a feature absent in the target compound .
Computational and Physicochemical Properties
Table 2: Computed Properties Comparison
| Property | Target Compound | AZT | Telbivudine |
|---|---|---|---|
| XLogP3 | -0.9 | 0.2 | -1.1 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 |
| Topological Polar SA | 114 Ų | 113 Ų | 105 Ų |
- Lipophilicity (XLogP3): The target compound’s lower LogP (-0.9) vs.
- Polar Surface Area : Similar to AZT, indicating comparable solubility limitations .
Biological Activity
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is a complex organic compound that combines a pyridine ring with a modified sugar moiety. Its unique structural features include an azido group, a hydroxymethyl group, and a nitro substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 238.21 g/mol. The structural features are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C9H10N5O4 |
| Molecular Weight | 238.21 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CN=C(NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Oxolan Ring : Utilizing sugars as starting materials.
- Introduction of the Azido Group : Achieved through nucleophilic substitution reactions.
- Nitro Group Addition : Often performed via electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its unique functional groups.
The mechanisms by which this compound exerts its biological effects include:
- Covalent Bond Formation : The azido group can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Modulation of Cellular Pathways : The compound can influence various signaling pathways through its interactions with receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound.
Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that azido-containing compounds exhibit significant antiviral activity against certain strains of viruses by inhibiting viral replication processes .
Study 2: Enzyme Inhibition
Research indicated that similar nitro-substituted pyridine derivatives act as competitive inhibitors for various enzymes involved in metabolic pathways . This suggests that our compound may also exhibit similar properties.
Study 3: Antibacterial Properties
Another study highlighted the antibacterial properties of compounds with similar structural motifs, indicating potential applications in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can yield be maximized?
Answer: The synthesis involves multi-step protocols with critical optimization points:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to protect hydroxyl and azido functionalities during coupling reactions .
- Coupling Conditions : Employ phosphoramidite chemistry for nucleoside coupling, with 2-cyanoethyl protection to enhance reaction efficiency .
- Deprotection : Optimize fluoride-based deprotection (e.g., TBAF) to avoid side reactions. Yields typically range from 40–60%, depending on purification methods .
- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate the compound from byproducts .
Q. Which spectroscopic techniques are most effective for confirming stereochemistry and functional groups?
Answer:
- NMR : 1H and 13C NMR are critical for confirming stereochemistry (e.g., coupling constants for ribose ring protons) and azido group placement. 2D COSY and NOESY resolve spatial interactions .
- IR Spectroscopy : Validate azido (≈2100 cm⁻¹) and nitro (≈1520 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₁H₁₃N₅O₇: 343.09 g/mol) .
Q. What are the key stability concerns under different storage conditions?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent azide decomposition. Room-temperature storage leads to 15% degradation within 7 days .
- Light Sensitivity : Protect from UV light to avoid nitro group photoreduction. Use amber vials for long-term storage .
- pH Stability : Avoid acidic conditions (pH <5), which hydrolyze the oxolan-2-yl ring. Neutral buffers (pH 7.4) are optimal .
Q. What safety protocols are essential when handling reactive functional groups?
Answer:
- Azido Group : Handle in a fume hood with blast shields due to explosive risk. Avoid metal catalysts or sudden temperature changes .
- Nitro Group : Use nitrile gloves and eye protection to prevent skin/eye irritation. Emergency protocols include immediate rinsing with water for exposure .
Advanced Research Questions
Q. How can computational models predict enzyme interactions, and what parameters are critical?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., polymerases). Focus on hydrogen bonding with the azido and nitro groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Parameterization : Assign partial charges using DFT (B3LYP/6-31G*) for accurate electrostatic potential mapping .
Q. What strategies resolve contradictions in spectral data interpretation for reactive sites?
Answer:
- Isotopic Labeling : Synthesize 15N-labeled analogs to distinguish azido vs. nitro group signals in NMR .
- pH-Dependent Studies : Titrate the compound (pH 2–9) and monitor chemical shift changes to identify protonation-sensitive sites .
- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structures (if single crystals are obtainable) .
Q. How does the azido group influence metabolic stability and in vivo behavior?
Answer:
Q. What in vitro assays evaluate enzyme inhibition kinetics?
Answer:
- Fluorescence Quenching : Monitor inhibition of viral polymerases (e.g., HIV-1 RT) using fluorescent dNTP analogs. Calculate IC₅₀ via dose-response curves .
- SPR Biosensors : Measure real-time binding kinetics (ka/kd) to assess affinity (KD ≈ 0.5–2 µM for target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
